molecular formula C16H15ClO3 B6409362 3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid CAS No. 1261893-47-3

3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid

Cat. No.: B6409362
CAS No.: 1261893-47-3
M. Wt: 290.74 g/mol
InChI Key: ZXTWQYMCCXJPLV-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, along with a methyl group on the benzoic acid moiety

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-7-8-14(15(17)9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWQYMCCXJPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691672
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-47-3
Record name 2'-Chloro-4'-ethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-chloro-4-ethoxybenzoyl chloride is reacted with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture for several hours to obtain the desired product.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2-chloro-4-ethoxyphenylboronic acid is coupled with 2-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under inert atmosphere conditions, typically using a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dechlorinated products or other reduced derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups replacing the chloro group.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and ethoxy substituents can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-ethoxybenzoic acid: Lacks the methyl group on the benzoic acid moiety.

    3-(2-Chloro-4-methoxyphenyl)-2-methylbenzoic acid: Contains a methoxy group instead of an ethoxy group.

    3-(2-Chloro-4-ethoxyphenyl)-benzoic acid: Lacks the methyl group on the benzoic acid moiety.

Uniqueness

3-(2-Chloro-4-ethoxyphenyl)-2-methylbenzoic acid is unique due to the specific combination of chloro, ethoxy, and methyl substituents on the benzoic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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